[(2-Chloro-4-pyrimidinyl)(methyl)amino](phenyl)methanol
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Overview
Description
(2-Chloro-4-pyrimidinyl)(methyl)aminomethanol is a chemical compound that features a pyrimidine ring substituted with a chloro group and a methylamino group, attached to a phenylmethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-pyrimidinyl)(methyl)aminomethanol typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4-pyrimidine, which is reacted with methylamine to form the intermediate [(2-chloro-4-pyrimidinyl)(methyl)amino] compound.
Coupling Reaction: This intermediate is then coupled with benzyl alcohol under basic conditions to yield (2-Chloro-4-pyrimidinyl)(methyl)aminomethanol.
The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium or potassium hydroxide to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of (2-Chloro-4-pyrimidinyl)(methyl)aminomethanol can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (2-Chloro-4-pyrimidinyl)(methyl)aminomethanol can undergo oxidation reactions, typically forming corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro group on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as ammonia, primary or secondary amines, and thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield (2-Chloro-4-pyrimidinyl)(methyl)aminoketone, while substitution reactions can produce various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-Chloro-4-pyrimidinyl)(methyl)aminomethanol is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its structural similarity to known bioactive molecules. It can be explored for its antimicrobial, anticancer, and anti-inflammatory properties. Researchers are investigating its ability to interact with biological targets, such as enzymes and receptors, to develop new therapeutic agents.
Industry
In the industrial sector, (2-Chloro-4-pyrimidinyl)(methyl)aminomethanol can be used in the production of agrochemicals, dyes, and polymers. Its versatility makes it a valuable intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism by which (2-Chloro-4-pyrimidinyl)(methyl)aminomethanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chloro and methylamino groups on the pyrimidine ring can form hydrogen bonds and hydrophobic interactions with active sites, modulating the activity of these targets. This can lead to inhibition or activation of specific biological pathways, depending on the context.
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-4-pyrimidinyl)(methyl)aminoketone
- (2-Chloro-4-pyrimidinyl)(methyl)aminoamine
- (2-Chloro-4-pyrimidinyl)(methyl)aminothiol
Uniqueness
(2-Chloro-4-pyrimidinyl)(methyl)aminomethanol is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
[(2-chloropyrimidin-4-yl)-methylamino]-phenylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-16(10-7-8-14-12(13)15-10)11(17)9-5-3-2-4-6-9/h2-8,11,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAPBTFNWGPHSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=NC=C1)Cl)C(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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